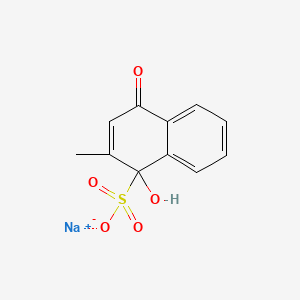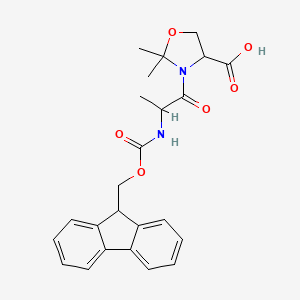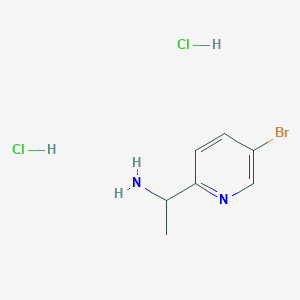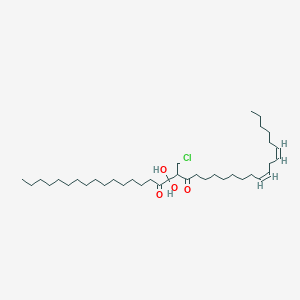
Sodium;1-hydroxy-2-methyl-4-oxonaphthalene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;1-hydroxy-2-methyl-4-oxonaphthalene-1-sulfonate is an organic compound with the molecular formula C12H9NaO4S. It is a sodium salt derivative of a naphthalene sulfonate, characterized by the presence of a hydroxy group, a methyl group, and a keto group on the naphthalene ring. This compound is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;1-hydroxy-2-methyl-4-oxonaphthalene-1-sulfonate typically involves the sulfonation of 1-hydroxy-2-methyl-4-oxonaphthalene. The reaction is carried out by treating the naphthalene derivative with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions generally include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale sulfonation reactors where the naphthalene derivative is continuously fed into the reactor along with sulfuric acid. The reaction mixture is then neutralized with sodium hydroxide, and the product is isolated through crystallization or precipitation methods. The final product is purified to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Sodium;1-hydroxy-2-methyl-4-oxonaphthalene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The keto group can be reduced to form alcohol derivatives.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonate group under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted naphthalene derivatives.
Scientific Research Applications
Sodium;1-hydroxy-2-methyl-4-oxonaphthalene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of dyes, pigments, and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Sodium;1-hydroxy-2-methyl-4-oxonaphthalene-1-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and keto groups play a crucial role in binding to active sites, while the sulfonate group enhances solubility and facilitates transport across biological membranes. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Hydroxy-2-methyl-4-oxonaphthalene: Lacks the sulfonate group, making it less soluble in water.
Sodium 1-hydroxy-2-methyl-4-oxonaphthalene-2-sulfonate: Similar structure but with the sulfonate group at a different position, affecting its reactivity and applications.
1-Hydroxy-2-methyl-4-oxonaphthalene-1-sulfonic acid: The acid form of the compound, which is less stable compared to the sodium salt.
Uniqueness
Sodium;1-hydroxy-2-methyl-4-oxonaphthalene-1-sulfonate is unique due to its combination of functional groups that confer distinct chemical properties. The presence of the sulfonate group enhances its solubility and reactivity, making it a versatile compound in various scientific and industrial applications.
Properties
CAS No. |
99332-89-5 |
|---|---|
Molecular Formula |
C11H9NaO5S |
Molecular Weight |
276.24 g/mol |
IUPAC Name |
sodium;1-hydroxy-2-methyl-4-oxonaphthalene-1-sulfonate |
InChI |
InChI=1S/C11H10O5S.Na/c1-7-6-10(12)8-4-2-3-5-9(8)11(7,13)17(14,15)16;/h2-6,13H,1H3,(H,14,15,16);/q;+1/p-1 |
InChI Key |
XTSOGVSBOZTNME-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=O)C2=CC=CC=C2C1(O)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1S,2R,3R,4R,5S,6S,7S,8R,9S,10R,13R,14R,16S,17S,18R)-11-ethyl-5,7,14-trihydroxy-6,8,16,18-tetramethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B13402776.png)
![[(2R,3S,5R)-4-acetyloxy-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-2-methyloxolan-3-yl] acetate](/img/structure/B13402784.png)


![Bicyclo[4.2.0]octa-1,3,5-triene-3-carbonitrile](/img/structure/B13402808.png)


![(S)-2-[(S)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]propanamido]propanoic Acid](/img/structure/B13402825.png)
![(1R,3aR,7aR)-1-[(1R)-1,5-Dimethyl-5-[(triethylsilyl)oxy]hexyl]octahydro-7a-methyl-4H-inden-4-one](/img/structure/B13402831.png)
![1-[(1R)-1-(4-chlorophenyl)-1-phenylethyl]piperazine](/img/structure/B13402848.png)
![(E)-3-(2-Fluorophenyl)-N-((S)-1-(3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]acrylamide](/img/structure/B13402870.png)
![(3S,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,3S)-4,6-diamino-2-[(3R,4S)-4-[(2R,3R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid](/img/structure/B13402876.png)
![2-[4,5-dihydroxy-2-[[5-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-4a-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13402880.png)
![1-[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]pyrrolo[2,1-f][1,2,4]triazin-2-yl]-N-(6-fluoropyridin-3-yl)-2-methylpyrrolidine-2-carboxamide](/img/structure/B13402882.png)
